(5-methoxy-1,3-oxazol-2-yl)methanamine
Description
(5-Methoxy-1,3-oxazol-2-yl)methanamine (CID 84647994) is a heterocyclic amine with the molecular formula C₅H₈N₂O₂ and a molecular weight of 128.13 g/mol . Its structure comprises a 1,3-oxazole ring substituted with a methoxy group at the 5-position and an aminomethyl group at the 2-position. Key identifiers include:
Properties
IUPAC Name |
(5-methoxy-1,3-oxazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-8-5-3-7-4(2-6)9-5/h3H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHODEGXCIINYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(O1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1783400-20-3 | |
| Record name | 1-(5-methoxy-1,3-oxazol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methoxy-1,3-oxazol-2-yl)methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methoxyisoxazole with formaldehyde and ammonia, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(5-methoxy-1,3-oxazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other chemical compounds .
Scientific Research Applications
(5-methoxy-1,3-oxazol-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various drugs, including antibiotics and anti-inflammatory agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (5-methoxy-1,3-oxazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Key Structural Variations
The following table highlights critical differences in heterocyclic core, substituents, and physicochemical properties among selected analogs:
Physicochemical and Electronic Properties
- Methoxy vs. This could influence reactivity in nucleophilic substitutions or hydrogen bonding .
- Heterocycle Core :
- Oxadiazole (e.g., 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine): Contains two nitrogen atoms, enhancing hydrogen-bond acceptor capacity compared to oxazole .
- Benzoxazole (e.g., 5-Methoxybenzoxazole-2-methanamine): The fused benzene ring increases molecular rigidity and UV absorption, relevant for spectroscopic detection .
- Aromatic vs. Aliphatic Substituents : Compounds with aryl groups (e.g., 4-tolyl) exhibit higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Biological Activity
(5-Methoxy-1,3-oxazol-2-yl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound this compound features an oxazole ring, which is known for its diverse biological activities. The methoxy group is expected to influence its solubility and reactivity. Understanding the structure is crucial for elucidating its biological mechanisms.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 13.40 |
| Pseudomonas aeruginosa | 11.29 |
| Salmonella typhi | 16.69 |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 8.7 |
| A549 (lung cancer) | 15.3 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the specific pathways involved .
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular metabolism and proliferation.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in microbial and cancer cells, leading to cell death.
- Interaction with DNA : Preliminary studies indicate that it may bind to DNA, disrupting replication and transcription processes.
Study on Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results showed that the compound effectively inhibited bacterial growth in a dose-dependent manner.
Study on Anticancer Properties
Another study focused on the anticancer properties of the compound in human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
